molecular formula C9H12N2O4 B12601133 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol CAS No. 917762-48-2

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

Cat. No.: B12601133
CAS No.: 917762-48-2
M. Wt: 212.20 g/mol
InChI Key: QINDFZKTNVNBON-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.

    2-Methoxy-5-nitrophenol: Lacks the aminoethyl group, affecting its reactivity and applications.

    4-(1-Aminoethyl)-2-methoxyphenol:

Uniqueness

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is unique due to the presence of all three functional groups (amino, methoxy, and nitro) on the phenol ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

917762-48-2

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-(1-aminoethyl)-2-methoxy-5-nitrophenol

InChI

InChI=1S/C9H12N2O4/c1-5(10)6-3-9(15-2)8(12)4-7(6)11(13)14/h3-5,12H,10H2,1-2H3

InChI Key

QINDFZKTNVNBON-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])O)OC)N

Origin of Product

United States

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